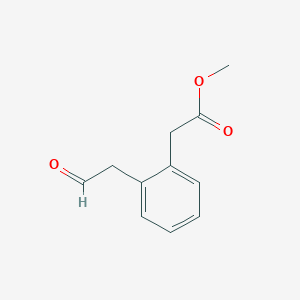

Methyl 2-(2-(2-oxoethyl)phenyl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

61623-61-8 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 2-[2-(2-oxoethyl)phenyl]acetate |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)8-10-5-3-2-4-9(10)6-7-12/h2-5,7H,6,8H2,1H3 |

InChI Key |

RDCORGLLNDVGII-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1CC=O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Methyl 2 2 2 Oxoethyl Phenyl Acetate

Established Synthetic Pathways and Approaches

The traditional synthesis of Methyl 2-(2-(2-oxoethyl)phenyl)acetate and its analogs often relies on well-established organometallic reactions and functional group transformations. These methods, while effective, are continuously being refined to improve yield, purity, and scalability.

Precursor Identification and Starting Material Selection

The synthesis of the target molecule fundamentally involves the formation of a carbon-carbon bond at the ortho position of a phenylacetate (B1230308) derivative, introducing a two-carbon carbonyl-containing side chain. A common strategy involves the use of a pre-functionalized aromatic ring.

A reliable approach, analogous to the synthesis of the closely related Methyl 2-(2-acetylphenyl)acetate, utilizes a silyl-protected aryne precursor. nih.gov The key starting materials for such a synthesis would be:

A substituted phenyl trifluoromethanesulfonate (B1224126): For instance, a compound like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate can serve as a benzyne (B1209423) precursor. This allows for the introduction of the phenylacetate moiety onto a reactive intermediate.

A β-ketoester: A compound such as methyl 3-oxobutanoate (methyl acetoacetate) can act as the nucleophile, providing the acetyl group and the acetate (B1210297) backbone in a single step. nih.gov To obtain the desired 2-oxoethyl group, a homologated β-ketoester like methyl 4-oxopentanoate (B1231505) would be a suitable starting material.

| Precursor Type | Example Compound | Role in Synthesis |

| Benzyne Precursor | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Source of the aromatic ring |

| Nucleophile | Methyl 4-oxopentanoate | Provides the (2-oxoethyl)acetate moiety |

Reaction Conditions Optimization for Yield Enhancement

Optimizing reaction conditions is paramount to maximizing the yield and minimizing the formation of byproducts. Key parameters that are typically fine-tuned include the choice of solvent, temperature, and reaction time.

In the synthesis of the analogous Methyl 2-(2-acetylphenyl)acetate, the reaction is carried out in a dry, polar aprotic solvent such as acetonitrile (B52724) (MeCN). nih.gov The reaction mixture is heated to reflux, typically around 80-100 °C, to ensure the formation of the benzyne intermediate and its subsequent reaction with the nucleophile. nih.gov Reaction times are generally monitored by techniques like thin-layer chromatography (TLC) to determine the point of maximum conversion, which can range from 40 minutes to several hours. nih.gov

Post-reaction workup is also a critical step for yield enhancement. This typically involves quenching the reaction, followed by an extractive workup to separate the desired product from inorganic salts and other impurities. Purification is often achieved through column chromatography. nih.gov

| Parameter | Optimized Condition | Rationale |

| Solvent | Acetonitrile (MeCN) | Polar aprotic, suitable for the reaction intermediates |

| Temperature | Reflux (approx. 80-100 °C) | Promotes benzyne formation and subsequent reaction |

| Reaction Time | Monitored by TLC (e.g., 40 min) | Ensures complete consumption of starting materials |

Catalysis and Reagent Selection in Primary Syntheses

The choice of reagents and catalysts plays a pivotal role in directing the reaction towards the desired product. In the context of benzyne chemistry for the synthesis of ortho-substituted phenylacetates, a fluoride (B91410) source is essential to generate the reactive benzyne intermediate from the silyl-precursor. nih.gov

Cesium fluoride (CsF) is a commonly used reagent for this purpose due to its high reactivity. nih.gov It acts as both a fluoride source and a base. The amount of CsF is typically used in stoichiometric excess to drive the reaction to completion. nih.gov

While this specific approach is not catalytic in the traditional sense, the careful selection of the fluoride source is analogous to choosing a catalyst in other reaction types, as it is the key enabler of the desired transformation.

Novel and Evolving Synthetic Strategies

In line with the growing emphasis on sustainable and efficient chemical synthesis, researchers are exploring new methodologies for the preparation of compounds like this compound. These strategies aim to reduce environmental impact and provide access to enantiomerically pure forms of the molecule.

Green Chemistry Principles Applied to Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of functionalized aromatic compounds. This includes the use of safer solvents, minimizing waste, and employing catalytic methods.

Biocatalysis: Enzymatic cascades have been developed for the efficient conversion of renewable feedstocks like L-phenylalanine into phenylacetic acid and its derivatives. nih.gov While not yet applied directly to the target molecule, this approach offers a sustainable route to key precursors. nih.gov Biocatalysis can offer high selectivity under mild reaction conditions, reducing the need for harsh reagents and solvents. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. researchgate.net This technique can be particularly beneficial for reactions requiring elevated temperatures, potentially reducing reaction times from hours to minutes and minimizing energy consumption. researchgate.net

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and safety. mdpi.comorganic-chemistry.org This technology is well-suited for the scale-up of synthetic processes and can minimize waste by enabling in-line purification and analysis. mdpi.comorganic-chemistry.org

Stereoselective and Enantioselective Synthesis Efforts

The presence of a chiral center, which could be introduced via reduction of the ketone or functionalization of the methylene (B1212753) bridge, makes the stereoselective synthesis of derivatives of this compound a significant area of interest.

Organocatalysis: Asymmetric organocatalysis has become a powerful tool for the enantioselective synthesis of complex molecules. nih.gov Chiral organocatalysts could potentially be employed to introduce chirality at the α-position of the ester or to achieve an enantioselective reduction of the ketone.

Biocatalytic Reductive Amination: Enzymes such as ketimine reductases are being explored for the asymmetric synthesis of N-alkyl amino acids from keto acids. nih.gov A similar biocatalytic approach could be envisioned for the enantioselective reductive amination of the ketone in this compound to produce chiral amino-ester derivatives. nih.gov

Chiral Ligand-Metal Catalysis: Transition metal catalysts in combination with chiral ligands are widely used for asymmetric transformations. For instance, a chiral catalyst could be used for the enantioselective hydrogenation of the ketone to a secondary alcohol, establishing a stereocenter.

While specific, high-yielding stereoselective syntheses of this compound have not been extensively reported, the general advancements in asymmetric synthesis provide a strong foundation for future research in this area.

Flow Chemistry and Continuous Processing Techniques

The application of flow chemistry and continuous processing to the synthesis of this compound and its precursors offers significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. While a dedicated continuous flow synthesis for this specific molecule is not extensively documented in publicly available literature, the principles of flow chemistry have been successfully applied to analogous transformations, such as the synthesis of α-ketoesters and the functionalization of related aromatic compounds. These examples provide a strong basis for the development of a continuous process for the target molecule.

Continuous flow reactors, particularly microreactors, provide superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control is crucial for managing highly reactive intermediates and exothermic reactions, which are often encountered in the synthesis of complex organic molecules. For instance, the homologation of an aldehyde, a potential step in the synthesis of this compound from methyl 2-(2-formylphenyl)acetate, can be performed more safely and efficiently in a flow system. The small reaction volumes within the reactor minimize the risks associated with the handling of hazardous reagents and unstable intermediates.

A conceptual continuous flow process for the synthesis of this compound could involve the following key stages:

Ortho-functionalization in Flow: The introduction of the formyl or acetyl group at the ortho position of a phenylacetate derivative could be achieved using a packed-bed reactor containing an immobilized catalyst. This approach facilitates catalyst recovery and reuse, contributing to a more sustainable process.

Homologation/Modification in Flow: The conversion of an ortho-formyl or ortho-acetyl group to the desired 2-oxoethyl side chain could be performed in a subsequent flow module. This might involve reactions with ylides or other carbon-extending reagents, where the precise temperature and residence time control offered by flow reactors would be critical for maximizing yield and minimizing side reactions.

In-line Purification: Continuous processing allows for the integration of in-line purification steps, such as liquid-liquid extraction or chromatography, to remove impurities and isolate the final product in a continuous stream.

The benefits of such a continuous process would include enhanced reaction yields, improved product purity, reduced reaction times, and a smaller manufacturing footprint compared to batch production.

Chemical Derivatization and Analog Generation of this compound

The presence of a reactive aldehyde or ketone functionality in this compound and its precursors, such as methyl 2-(2-formylphenyl)acetate, opens up a vast landscape for chemical derivatization and the generation of a diverse range of analogs. These modifications can be strategically employed to explore structure-activity relationships in medicinal chemistry or to create novel building blocks for materials science.

Functional Group Transformations and Modifications

The 2-oxoethyl group of this compound is amenable to a variety of functional group transformations, allowing for the fine-tuning of the molecule's properties. Key transformations include:

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding Methyl 2-(2-(2-hydroxyethyl)phenyl)acetate, using mild reducing agents such as sodium borohydride. This introduces a hydroxyl group that can be further functionalized.

Oxidation: While the 2-oxoethyl group is already at a relatively high oxidation state, further oxidation is less common. However, if the synthesis proceeds via an ortho-alkenyl intermediate, oxidative cleavage could be a route to the desired keto-aldehyde.

Reductive Amination: The ketone functionality can undergo reductive amination with a variety of primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce diverse amino functionalities.

Wittig Reaction: The carbonyl group can react with phosphorus ylides in a Wittig reaction to form alkenes, thereby extending the carbon chain and introducing unsaturation. wikipedia.orgresearchgate.netnih.gov

Grignard and Organolithium Addition: The addition of Grignard reagents or organolithium compounds to the ketone will produce tertiary alcohols, providing a route to introduce a wide range of alkyl, aryl, or vinyl groups. acs.orgnih.gov

These transformations are summarized in the table below:

| Transformation | Reagents and Conditions | Product Functional Group |

| Reduction | NaBH4, MeOH | Secondary Alcohol |

| Reductive Amination | R1R2NH, NaBH(OAc)3 | Amine |

| Wittig Reaction | Ph3P=CHR, THF | Alkene |

| Grignard Addition | RMgBr, Et2O then H3O+ | Tertiary Alcohol |

Introduction of Diverse Chemical Scaffolds

The reactive carbonyl group of this compound or its aldehyde precursor, methyl 2-(2-formylphenyl)acetate, serves as a versatile handle for the construction of a wide array of heterocyclic scaffolds through cyclization and multicomponent reactions. These reactions are invaluable for generating molecular diversity and accessing complex chemical space.

Synthesis of Heterocycles:

Quinolines: The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for quinoline (B57606) synthesis. While the starting material lacks an amino group, derivatization to introduce one would enable this transformation. Alternatively, other modern methods for quinoline synthesis starting from ortho-acyl anilines or related structures could be adapted. nih.govorganic-chemistry.org

Isoxazoles: The reaction of the carbonyl group with hydroxylamine (B1172632) hydrochloride can lead to the formation of an oxime, which can then undergo cyclization with a suitable partner to form an isoxazole (B147169) ring. For instance, a 1,3-dipolar cycloaddition approach can be employed. nih.govmdpi.comorganic-chemistry.org

Pyrimidines: The Pinner synthesis and related methods allow for the construction of pyrimidine (B1678525) rings from 1,3-dicarbonyl compounds or their equivalents and amidines. The 2-oxoethyl group, being a 1,3-dicarbonyl surrogate after appropriate activation or in combination with another carbonyl source, could be utilized in such cyclizations. organic-chemistry.orgmdpi.comnih.govnih.gov

Thiophenes (Gewald Reaction): The Gewald reaction provides a straightforward route to polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. This reaction is highly versatile and allows for the introduction of multiple substituents on the thiophene (B33073) ring. wikipedia.orgresearchgate.netarkat-usa.orgorganic-chemistry.org

The following table outlines some potential heterocyclic scaffolds that can be synthesized:

| Heterocyclic Scaffold | Key Reaction | Starting Material Precursor |

| Quinoline | Friedländer Annulation | Methyl 2-(2-amino-X-phenyl)acetate (X=acyl) |

| Isoxazole | Cyclization of Oxime | This compound |

| Pyrimidine | Pinner Synthesis | This compound |

| Thiophene | Gewald Reaction | This compound |

Formation of Complex Molecular Architectures via Derivatization

Beyond the synthesis of simple heterocyclic rings, the strategic derivatization of this compound can lead to the formation of highly complex molecular architectures. This can be achieved through tandem reactions, multicomponent reactions (MCRs), and cycloaddition reactions.

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step by combining three or more reactants. The aldehyde functionality in methyl 2-(2-formylphenyl)acetate is an excellent substrate for various MCRs, such as the Ugi, Passerini, and Hantzsch reactions, to generate diverse and complex scaffolds. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.netnih.gov

Tandem Reactions: A sequence of reactions can be designed to occur in a single pot, leading to the rapid construction of complex molecules. For example, an initial aldol (B89426) condensation on the 2-oxoethyl group could be followed by an intramolecular cyclization to form a polycyclic system.

Cycloaddition Reactions: The derivatization of the 2-oxoethyl group to introduce a diene or a dienophile functionality would enable the use of cycloaddition reactions, such as the Diels-Alder reaction, to build complex carbocyclic and heterocyclic frameworks with high stereocontrol.

A plausible synthetic pathway to this compound could start from the commercially available methyl 2-(2-formylphenyl)acetate. Homologation of the aldehyde to a terminal alkyne via the Corey-Fuchs reaction organic-chemistry.orgwikipedia.orgresearchgate.netnrochemistry.com or the Seyferth-Gilbert homologation wikipedia.orgwordpress.comsynarchive.comorganic-chemistry.orgyoutube.com would yield methyl 2-(2-ethynylphenyl)acetate. Subsequent hydration of the alkyne, for example, through oxymercuration-demercuration or hydroboration-oxidation, would then afford the target molecule.

Reaction Mechanisms and Reactivity of Methyl 2 2 2 Oxoethyl Phenyl Acetate

Fundamental Reaction Types Involving the Compound

Structurally, Methyl 2-(2-(2-oxoethyl)phenyl)acetate possesses three key functional groups: an aldehyde, a methyl ester, and an activated methylene (B1212753) group positioned on a benzene (B151609) ring. This arrangement suggests a rich potential for various chemical transformations.

Nucleophilic and Electrophilic Reactions

The aldehyde and ester carbonyl groups present in the molecule are predicted to be electrophilic sites, susceptible to attack by nucleophiles. Such reactions would likely follow standard nucleophilic addition or addition-elimination mechanisms. Conversely, the methylene group situated between the phenyl ring and the ester carbonyl is alpha to the carbonyl, making its protons acidic. Deprotonation by a suitable base would form a nucleophilic enolate. This enolate could then participate in reactions with various electrophiles. However, no specific studies documenting these nucleophilic or electrophilic reactions for this compound have been found.

Cyclization and Rearrangement Reactions

The ortho-positioning of the oxoethyl and the methyl acetate (B1210297) side chains creates an ideal scaffold for intramolecular reactions. It is plausible that this compound could undergo intramolecular aldol-type reactions, leading to the formation of a new ring system. Such cyclization reactions are common for 1,5-dicarbonyl compounds. Despite the theoretical potential for these transformations, no published research detailing cyclization or rearrangement reactions of this compound was identified.

Mechanistic Elucidation Studies

Detailed mechanistic studies are crucial for understanding the precise pathways of chemical reactions, including the identification of transient species and the determination of reaction rates.

Spectroscopic Probing of Reaction Intermediates

Advanced spectroscopic techniques are often employed to detect and characterize short-lived reaction intermediates. This provides direct evidence for proposed reaction mechanisms. The search for such studies related to this compound yielded no results, indicating that its reaction intermediates have not been spectroscopically characterized in the available literature.

Kinetic Investigations and Rate Determinations

Kinetic studies, which measure the rates of chemical reactions, provide quantitative insight into reaction mechanisms. Data on rate constants, activation energies, and reaction orders are essential for a complete understanding of a compound's reactivity. No kinetic data or rate determinations for any reaction involving this compound could be located.

Isotopic Labeling Studies for Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. wikipedia.orgias.ac.in While no specific isotopic labeling studies on this compound have been identified, we can hypothesize how such studies could be designed to confirm potential reaction pathways.

In this technique, an atom in a reactant molecule is replaced with one of its isotopes, which can be stable (e.g., ²H, ¹³C, ¹⁸O) or radioactive. wikipedia.org The position of this isotopic label in the product molecules is then determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

For this compound, key positions for isotopic labeling to study potential intramolecular reactions would include:

The carbonyl oxygen of the aldehyde: Labeling with ¹⁸O could help determine if this oxygen is involved in intramolecular cyclization or condensation reactions.

The methyl group of the ester: Deuterium (²H) or ¹³C labeling could track the fate of this group in hydrolysis or transesterification reactions.

The methylene bridge: Labeling the carbon or hydrogens of the -CH₂- group connecting the ester and the ring, or the -CH₂- of the oxoethyl group, could provide insights into rearrangement or condensation pathways.

By analyzing the distribution of the isotopic label in the products, chemists can confirm or rule out proposed mechanisms. For instance, in a hypothetical intramolecular aldol (B89426) condensation, the position of an ¹⁸O label from the aldehyde would reveal the specific bond-forming and bond-breaking steps.

Hypothetical Isotopic Labeling Experiment Design

| Labeled Atom | Isotope | Potential Reaction to Study | Analytical Technique | Expected Outcome for Pathway Confirmation |

|---|---|---|---|---|

| Aldehyde Carbonyl Oxygen | ¹⁸O | Intramolecular Aldol Reaction | Mass Spectrometry | Location of ¹⁸O in the cyclic product's hydroxyl group. |

| Ester Methyl Group | ¹³C | Hydrolysis/Transesterification | NMR Spectroscopy | Observation of ¹³C-labeled methanol (B129727) or new ester. |

Chemoselectivity, Regioselectivity, and Stereoselectivity in Reactions

The presence of both an aldehyde and a methyl ester functional group in this compound introduces questions of selectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. youtube.comvaia.com Aldehydes are generally more reactive towards nucleophiles than esters. Therefore, in reactions involving nucleophilic attack (e.g., reduction with sodium borohydride), the aldehyde group would be expected to react selectively, leaving the ester group intact. libretexts.org Conversely, reactions that are specific to esters, such as certain types of hydrolysis or transesterification under specific catalytic conditions, could potentially leave the aldehyde untouched.

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.comwikipedia.org For reactions involving the chiral center that could be formed at the α-carbon of the acetate group or at the aldehyde's carbonyl carbon upon reaction, the formation of stereoisomers is possible. The steric hindrance imposed by the ortho-substituent and the rest of the molecule could influence the approach of reagents, leading to a preference for one stereoisomer.

Environmental and Catalytic Influences on Reactivity

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the rate, yield, and even the mechanism of a chemical reaction. wikipedia.orgacs.org This is due to the solvent's ability to stabilize or destabilize reactants, transition states, and products through various interactions like polarity, hydrogen bonding, and solvating power. wikipedia.org

For a molecule like this compound, solvent effects could be particularly pronounced in intramolecular reactions. For instance, a hypothetical intramolecular cyclization could be favored in a non-polar solvent that encourages the molecule to adopt a folded conformation, bringing the reactive groups into proximity. In contrast, a polar, protic solvent might solvate the aldehyde and ester groups, hindering their ability to interact with each other. nih.gov

Expected Solvent Effects on Hypothetical Reactions

| Reaction Type | Solvent Polarity | Expected Outcome | Rationale |

|---|---|---|---|

| Intramolecular Aldol | Non-polar (e.g., Toluene) | Favored | Promotes intramolecular hydrogen bonding and a compact conformation. |

| Nucleophilic Addition to Aldehyde | Polar Aprotic (e.g., DMSO) | Accelerated | Stabilizes the charged transition state without deactivating the nucleophile. |

| SN2 at Methylene Bridge | Polar Aprotic (e.g., Acetone) | Favored | Solvates the cation but not the nucleophile, increasing nucleophile reactivity. |

Homogeneous and Heterogeneous Catalysis Impacts

Homogeneous Catalysis , where the catalyst is in the same phase as the reactants, can be employed to selectively promote reactions at either the ester or aldehyde functionality. youtube.comwikipedia.org For example, acid catalysis (using a soluble acid like sulfuric acid) would typically accelerate the hydrolysis of the ester. wikipedia.org Organometallic complexes in solution could be used for selective hydrogenations or other transformations. researchgate.netresearchgate.net The advantage of homogeneous catalysis is often high selectivity and milder reaction conditions. youtube.com

Heterogeneous Catalysis , involving a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid solution), offers advantages in terms of catalyst recovery and reuse. wordpress.comwikipedia.org For this compound, a solid acid catalyst like a zeolite could be used for esterification or hydrolysis. wordpress.com Metal-on-carbon catalysts (e.g., Pd/C) are commonly used for hydrogenations, which could potentially reduce the aldehyde to an alcohol. researchgate.net The choice of catalyst and support can influence the chemoselectivity of the reaction.

Temperature, Pressure, and Irradiation Effects

Temperature is a critical parameter in controlling chemical reactions. lneya.com Increasing the temperature generally increases the reaction rate but can also lead to side reactions and decomposition. For a bifunctional molecule like the subject compound, temperature control could be crucial for achieving chemoselectivity. A lower temperature might favor the kinetically controlled product, while a higher temperature could lead to the thermodynamically more stable product.

Pressure primarily affects reactions involving gases or where there is a significant change in volume in the transition state. solubilityofthings.comresearchgate.net For most solution-phase reactions of this compound, the effect of pressure would likely be minimal under standard laboratory conditions. However, in certain reactions like hydrogenations (which involve H₂ gas), pressure is a key variable.

Irradiation with light (photochemistry) can induce reactions that are not accessible under thermal conditions. magadhmahilacollege.orgslideshare.netkvmwai.edu.in Aromatic carbonyl compounds, like the aldehyde in our subject molecule, can undergo characteristic photochemical reactions upon absorption of UV light. core.ac.ukrsc.org These can include intramolecular hydrogen abstraction or cycloaddition reactions. magadhmahilacollege.org For instance, irradiation could potentially promote an intramolecular Paterno-Büchi reaction between the aldehyde's carbonyl group and an alkene, if one were present in a modified version of the molecule. The specific outcome would depend on the wavelength of light used and the solvent. core.ac.uk

Theoretical and Computational Studies of Methyl 2 2 2 Oxoethyl Phenyl Acetate

Electronic Structure and Bonding Analysis

The electronic structure and bonding characteristics of Methyl 2-(2-(2-oxoethyl)phenyl)acetate can be thoroughly investigated using a variety of computational chemistry methods. These theoretical approaches provide deep insights into the molecule's behavior at a quantum mechanical level, offering a detailed picture of its reactivity, stability, and spectroscopic properties. Typically, these studies employ Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. A common functional used for such analyses is B3LYP, paired with a suitable basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Molecular Orbital Theory and Frontier Orbitals

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. wikipedia.org These molecular orbitals have distinct energy levels, and their arrangement dictates the molecule's electronic properties. lookchem.com

Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, implying higher reactivity. acs.orggoogle.com

For a molecule like this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the ester group, which are rich in electron density. The LUMO, on the other hand, would likely be distributed over the carbonyl groups (both the ketone and the ester) and the phenyl ring, as these are the more electron-deficient and electrophilic sites.

Table 1: Representative Frontier Orbital Energies for a Similar Phenylacetate (B1230308) Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are representative and are based on DFT calculations of structurally similar aromatic esters. The exact values for this compound would require specific calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound is not uniform due to the presence of electronegative atoms like oxygen. This uneven charge distribution can be quantified using methods like Natural Bond Orbital (NBO) analysis. NBO analysis provides a localized picture of bonding and assigns partial charges to each atom in the molecule. wikipedia.orgresearchgate.net In this molecule, the oxygen atoms of the carbonyl and ester groups are expected to carry significant negative charges, while the adjacent carbon atoms will have positive charges. The hydrogen atoms will generally be slightly positive.

A more visual representation of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. sid.ir The MEP map is plotted onto the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. youtube.com Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. acs.org Conversely, regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. acs.org Green and yellow areas represent regions of intermediate potential.

For this compound, the MEP map would be expected to show the most negative potential (red) around the carbonyl oxygen atoms, confirming their role as primary sites for electrophilic interaction. The area around the aromatic ring would likely show a mix of potentials, with the pi-system being generally electron-rich. The hydrogen atoms, particularly those on the methyl group and the ethyl chain, would exhibit positive potential (blue).

Table 2: Representative Natural Population Analysis (NPA) Charges for a Similar Phenylacetate Derivative

| Atom | Charge (e) |

| O (carbonyl) | -0.65 |

| C (carbonyl) | +0.75 |

| O (ester) | -0.50 |

| C (phenyl ring) | -0.1 to +0.1 |

| H | +0.1 to +0.2 |

Note: These values are illustrative and based on NBO calculations for analogous molecules. Specific calculations are needed for the exact charge distribution in this compound.

Bond Order and Aromaticity Indices

Bond order is a measure of the number of chemical bonds between two atoms. While Lewis structures provide a simple integer value for bond order (e.g., 1 for a single bond, 2 for a double bond), computational methods like Wiberg bond order analysis can provide more nuanced, non-integer values that reflect the degree of bonding. researchgate.net For this compound, the C=O bonds of the ketone and ester would have Wiberg bond orders approaching 2, while the C-C and C-O single bonds would have values closer to 1. The C-C bonds within the phenyl ring would exhibit bond orders intermediate between 1 and 2, indicative of the delocalized pi-electron system.

The aromaticity of the phenyl ring can be quantified using various aromaticity indices. One of the most common is the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net The HOMA index is calculated based on the bond lengths of the ring, with a value of 1 representing a perfectly aromatic system like benzene (B151609), and a value of 0 indicating a non-aromatic system. researchgate.net For the substituted phenyl ring in this compound, the HOMA index is expected to be slightly less than 1 due to the slight bond length alternation induced by the substituent, but it would still be in a range that confirms its strong aromatic character.

Table 3: Representative Wiberg Bond Orders and HOMA Index for a Similar Aromatic Ketone

| Bond | Wiberg Bond Order | Aromaticity Index | Value |

| C=O (ketone) | 1.85 | HOMA (phenyl ring) | 0.98 |

| C-C (phenyl) | 1.45 | ||

| C-O (ester) | 1.10 |

Note: These are representative values from computational studies of similar molecules. The precise values would need to be calculated for the specific compound.

Conformational Analysis and Molecular Dynamics Simulations

The presence of several single bonds in this compound allows for considerable conformational flexibility. Understanding the preferred three-dimensional structures and the dynamics of their interconversion is crucial for a complete understanding of the molecule's properties.

Potential Energy Surface Exploration

Conformational analysis involves exploring the potential energy surface (PES) of the molecule by systematically changing the dihedral angles of the rotatable bonds. nih.gov For this compound, the key rotations would be around the C-C bonds of the ethyl side chain and the C-O bond of the ester group. By performing a relaxed PES scan, where the energy is minimized at each step of the rotation, the low-energy conformers (local minima) and the transition states connecting them can be identified.

It is anticipated that the most stable conformers would be those that minimize steric hindrance between the bulky phenyl group, the oxoethyl group, and the methyl acetate (B1210297) moiety. For instance, a study on similar 4'-substituted-2-ethylthio-phenylacetates revealed the presence of multiple stable gauche conformers. acs.org It is likely that this compound also exhibits several low-energy conformers in equilibrium.

Vibrational Frequencies and Spectroscopic Property Predictions

Once the stable conformers are identified through geometry optimization, their vibrational frequencies can be calculated. researchgate.net These calculations are typically performed at the same level of theory as the optimization. The calculated frequencies correspond to the normal modes of vibration of the molecule and can be used to predict its infrared (IR) and Raman spectra. rsc.org

The predicted IR spectrum for this compound would show characteristic peaks for its functional groups. Strong absorption bands would be expected for the C=O stretching vibrations of the ketone and ester groups, typically in the range of 1680-1750 cm⁻¹. The C-O stretching of the ester would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region. It is important to note that calculated harmonic frequencies are often systematically higher than experimental values, and thus, a scaling factor is commonly applied to improve the agreement with experimental data. nih.gov

Table 4: Representative Predicted Vibrational Frequencies for a Similar Phenylacetate Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3050-3100 |

| Aliphatic C-H stretch | 2900-3000 |

| C=O stretch (ketone) | ~1690 |

| C=O stretch (ester) | ~1740 |

| Aromatic C=C stretch | 1450-1600 |

| C-O stretch (ester) | 1100-1250 |

Note: These are representative frequencies based on DFT calculations of similar molecules. The exact peak positions for this compound would require specific calculations.

Solvent Interactions and Implicit/Explicit Solvent Models

No studies were found that have computationally modeled the behavior of this compound in different solvents. Research in this area would typically involve the use of implicit solvent models (such as the Polarizable Continuum Model, PCM) or more detailed explicit solvent models (where individual solvent molecules are included in the calculation) to understand how the solvent environment affects the conformation, stability, and electronic properties of the molecule. Such studies would provide valuable insights into its solubility and behavior in solution.

Quantum Chemical Calculations of Reactivity

Transition State Characterization and Activation Barriers

There is no available research on the characterization of transition states or the calculation of activation barriers for reactions involving this compound. This type of computational work is crucial for understanding the kinetics of chemical reactions, predicting reaction rates, and elucidating reaction mechanisms at a molecular level.

Reaction Energetics and Thermodynamic Profiles

Similarly, no studies have been published that detail the reaction energetics or thermodynamic profiles of chemical transformations of this compound. Such research would involve calculating the changes in enthalpy, entropy, and Gibbs free energy for potential reactions, providing a fundamental understanding of their feasibility and spontaneity.

Computational Prediction of Reaction Pathways

The prediction of potential reaction pathways for this compound through computational methods has not been reported. These studies are instrumental in designing new synthetic routes and in understanding the formation of potential byproducts.

Structure-Reactivity and Structure-Selectivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR)

No Quantitative Structure-Reactivity Relationship (QSRR) models have been developed for this compound or a series of closely related compounds. QSRR studies establish a mathematical relationship between the chemical structure and the reactivity of a set of molecules, which can then be used to predict the reactivity of new, untested compounds.

Descriptor-Based Reactivity Predictions

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the descriptor-based reactivity predictions for this compound. Consequently, detailed research findings and data tables concerning its conceptual Density Functional Theory (DFT) descriptors are not available in the public domain at this time.

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), HOMO-LUMO gap, chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω) is essential for predicting the chemical reactivity and kinetic stability of a molecule. These quantum chemical descriptors provide insights into the regions of a molecule that are likely to be involved in chemical reactions, acting as either an electron donor or acceptor.

Without dedicated theoretical and computational studies on this compound, a quantitative analysis of its reactivity based on these descriptors cannot be provided. The generation of such data would necessitate specific quantum chemical calculations using appropriate levels of theory and basis sets.

Therefore, the following data table, which would typically present these values, remains unpopulated.

Interactive Data Table of Conceptual DFT Reactivity Descriptors

| Descriptor | Value | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap (ΔE) | Data not available | eV |

| Chemical Potential (μ) | Data not available | eV |

| Hardness (η) | Data not available | eV |

| Softness (S) | Data not available | eV⁻¹ |

| Electrophilicity Index (ω) | Data not available | eV |

Further computational research is required to determine these fundamental reactivity descriptors for this compound, which would, in turn, enable a deeper understanding of its chemical behavior and potential applications.

Advanced Analytical Methodologies for Research Oriented Characterization

Chromatographic Separation Techniques for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and LC-MS Method Development

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) stands as a cornerstone for the analysis of "Methyl 2-(2-(2-oxoethyl)phenyl)acetate." The development of a robust HPLC method is critical for achieving high-resolution separation from impurities and starting materials. A typical approach would involve reverse-phase chromatography, which is well-suited for a moderately polar compound like this.

A suitable method would likely employ a C18 stationary phase, valued for its hydrophobic interaction capabilities. The mobile phase would typically consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry. rsc.org

For LC-MS analysis, electrospray ionization (ESI) in positive ion mode would likely be effective, targeting the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent ion and its fragments, providing a high degree of confidence in its identification.

Table 1: Illustrative HPLC-MS Parameters for Analysis

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | ESI Positive |

| MS Detection | Full Scan (m/z 50-500) |

Thin-Layer Chromatography (TLC) and Preparative Chromatography

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of reactions involving "this compound". libretexts.org It allows for a quick assessment of reaction completion, the presence of byproducts, and the optimal solvent system for column chromatography. For a compound of this polarity, a common mobile phase for TLC would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The visualization of spots can be achieved under UV light due to the aromatic nature of the compound. matec-conferences.org

When purification is necessary, preparative chromatography is employed. For smaller scales, preparative TLC can be utilized to isolate the compound. orgsyn.orgchemrxiv.org For larger quantities, flash column chromatography is the method of choice. The solvent system identified during TLC analysis is adapted for the column, typically by using a slightly less polar mobile phase to ensure good separation.

Table 2: Typical TLC System for "this compound"

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | 3:1 Hexanes:Ethyl Acetate |

| Visualization | UV Lamp (254 nm) |

| Expected Rf | ~0.4 (dependent on exact conditions) |

X-ray Crystallography for Solid-State Structure Determination

Should "this compound" be a crystalline solid, single-crystal X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, as well as the conformation of the molecule and its packing in the crystal lattice. nih.gov

While the crystal structure for the exact target molecule is not publicly available, analysis of a closely related compound, Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate, provides insight into the type of data that can be obtained. researchgate.net For this related molecule, X-ray analysis revealed key structural features, such as the dihedral angle between the two benzene (B151609) rings being 4.4 (2)°. researchgate.net It also identified weak intermolecular C—H···O hydrogen bonds that connect the molecules in the crystal lattice. researchgate.net Such detailed information is crucial for understanding the solid-state properties of the compound.

Table 3: Crystallographic Data for the Related Compound Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate

| Parameter | Value |

| Chemical Formula | C₁₇H₁₆O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.8923 (6) |

| b (Å) | 5.9239 (2) |

| c (Å) | 16.5181 (7) |

| β (°) | 98.433 (2) |

| Volume (ų) | 1441.33 (10) |

| Reference | researchgate.net |

Hyphenated and Advanced Analytical Approaches (e.g., GCxGC, LCxLC)

For the analysis of "this compound" within highly complex matrices, advanced hyphenated techniques like two-dimensional gas chromatography (GCxGC) or two-dimensional liquid chromatography (LCxLC) would offer significantly enhanced resolving power. GCxGC, for instance, provides a much higher separation capacity by subjecting the effluent from one GC column to a second, different column for further separation. unito.it This would be particularly useful if the compound were a volatile component in a complex mixture, such as a natural product extract or a metabolomics sample. The resulting two-dimensional chromatogram provides a detailed fingerprint of the sample's composition. unito.it

Quantitative Analytical Method Development and Validation in Research Contexts

For quantitative studies, the development and validation of an analytical method, typically using HPLC, are essential. This ensures that the measurements of the concentration of "this compound" are accurate and reliable.

Calibration Curve Generation and Linearity Assessment

A calibration curve is generated by preparing a series of standards of known concentrations and analyzing them. The instrument's response (e.g., peak area) is then plotted against the concentration. The linearity of this curve is assessed by the coefficient of determination (R²), which should ideally be close to 1. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from the background noise. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov These are crucial parameters for determining the sensitivity of the analytical method.

Table 4: Hypothetical Validation Data for a Quantitative HPLC Method

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| R² | > 0.999 |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 3% |

| Accuracy (% Recovery) | 98 - 102% |

This table represents typical validation parameters for a well-developed quantitative HPLC method.

Reproducibility and Robustness Studies

In the analytical characterization of "this compound," establishing the reproducibility and robustness of the employed methodologies is paramount to ensure the reliability and transferability of the results. Reproducibility refers to the ability of an analytical method to yield consistent results across different laboratories, analysts, and equipment. Robustness, on the other hand, is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

While specific reproducibility and robustness studies for "this compound" are not extensively documented in publicly available literature, the principles for evaluating analogous phenylacetate (B1230308) compounds through techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-established. These studies are crucial for method validation and are typically performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Reproducibility Assessment

The reproducibility of an analytical method for "this compound" would typically be assessed through inter-laboratory comparison studies. In such a study, standardized samples of the compound are sent to multiple laboratories for analysis using the same prescribed method. The results are then statistically compared to determine the level of agreement.

Key parameters evaluated in a reproducibility study include:

Intermediate Precision: This assesses the variation within the same laboratory over several days, with different analysts and equipment.

Inter-laboratory Precision (Reproducibility): This measures the variation between different laboratories.

The data is often analyzed using Analysis of Variance (ANOVA) to determine if the differences between laboratories are statistically significant. The results are typically expressed as the Relative Standard Deviation (RSD) of the measurements.

Table 1: Illustrative Inter-Laboratory Reproducibility Data for the Quantification of this compound by HPLC

| Participating Laboratory | Mean Measured Concentration (mg/mL) | Standard Deviation (mg/mL) | Relative Standard Deviation (%) |

|---|---|---|---|

| Laboratory A | 1.005 | 0.012 | 1.19 |

| Laboratory B | 0.998 | 0.015 | 1.50 |

| Laboratory C | 1.012 | 0.010 | 0.99 |

| Laboratory D | 0.995 | 0.018 | 1.81 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of a reproducibility study. It does not represent actual experimental results for "this compound."

Robustness Evaluation

The robustness of an analytical method is determined by introducing small, deliberate variations to the method's parameters and observing the effect on the analytical results. For an HPLC method, these variations might include:

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Column temperature

Flow rate

Wavelength of UV detection

A common approach for robustness testing is the Plackett-Burman experimental design, which allows for the efficient screening of multiple variables. The significance of each varied parameter on the final result is then determined.

Table 2: Illustrative Robustness Study of an HPLC Method for this compound

| Parameter Varied | Variation | Effect on Retention Time (% Change) | Effect on Peak Area (% Change) |

|---|---|---|---|

| Mobile Phase pH | +0.2 units | -1.5 | -0.8 |

| -0.2 units | +1.8 | +0.5 | |

| Acetonitrile Concentration in Mobile Phase | +2% | -5.2 | -0.2 |

| -2% | +5.8 | +0.1 | |

| Column Temperature | +5 °C | -2.1 | -0.3 |

| -5 °C | +2.5 | +0.4 | |

| Flow Rate | +0.1 mL/min | -8.5 | -1.2 |

| -0.1 mL/min | +9.2 | +1.5 |

Note: The data presented in this table is hypothetical and intended to illustrate the principles of a robustness study. It does not represent actual experimental results for "this compound."

The results of these studies are critical for defining the method's operational limits and ensuring its suitability for routine use in quality control and research environments. A method that is both reproducible and robust will consistently provide accurate and reliable data, which is fundamental for the scientific evaluation of "this compound."

Lack of Publicly Available Research Data on "this compound" Limits Comprehensive Application Analysis

Extensive searches for the chemical compound "this compound" have revealed a significant gap in publicly available scientific literature regarding its specific applications in chemical research and material science. Despite targeted inquiries into its potential roles as a synthetic intermediate and its use in polymer science, no detailed research findings, data tables, or scholarly articles outlining its use in these areas could be retrieved.

The investigation included searches for the compound under its systematic name and potential synonyms, such as "Methyl 2-(2-formylphenyl)acetate". While the latter is indexed in chemical databases like PubChem and appears to be commercially available, indicating its use in some chemical processes, its specific applications as a precursor for complex natural products, a building block for diverse heterocyclic systems, or as a starting material for cascade and multicomponent reactions are not documented in the accessible literature. nih.govichemical.com

Similarly, no information was found concerning the applications of "this compound" in polymer science and macromolecular chemistry. There is no evidence to suggest its study as a monomer for polymerization or as a modifying agent for polymer properties.

The absence of research data prevents a thorough and scientifically accurate discussion of the topics specified in the requested article outline. It is crucial to base scientific articles on verifiable and peer-reviewed research to ensure accuracy and reliability. Without such sources, any attempt to detail the applications of "this compound" would be speculative and not meet the standards of scientific discourse.

Further research and publication in peer-reviewed journals would be necessary to elucidate the potential applications of this compound in the specified fields of chemical research and material science. Until such information becomes publicly available, a comprehensive article on its applications as outlined cannot be generated.

Applications of Methyl 2 2 2 Oxoethyl Phenyl Acetate in Chemical Research and Material Science

Contributions to Catalysis Research

Substituted phenylacetate (B1230308) derivatives serve as versatile building blocks and precursors in the field of catalysis. Their structural features, including the phenyl ring, the ester group, and various possible substituents, allow for their application in the design of ligands for metal complexes and as precursors for catalyst synthesis.

Ligand Design and Synthesis for Metal Complexes

The aromatic ring and the ester functionality of phenylacetate derivatives provide coordination sites for metal ions, making them suitable candidates for ligand design. The electronic and steric properties of these ligands can be fine-tuned by introducing different substituents on the phenyl ring. This modification can influence the stability, activity, and selectivity of the resulting metal complexes used in catalysis.

For instance, thiosemicarbazide (B42300) derivatives of phenylacetyl and phenoxyacetyl compounds have been used to synthesize ruthenium(II) complexes. These complexes have demonstrated catalytic efficiency in the oxidation of alcohols and aryl halides. researchgate.net The design of such ligands is crucial for developing catalysts tailored for specific organic transformations.

Table 1: Examples of Phenylacetate-Derived Ligands in Catalysis

| Ligand Class | Metal Complex Example | Catalytic Application |

| Thiosemicarbazide Derivatives | [Ru(HL)₂(H₂O)₂] (where H₂L = 1-phenylacetyl-4-phenyl-3-thiosemicarbazide) | Oxidation of alcohols |

| Naphthalene-based Acetic Acids | Metal complexes with naproxen (B1676952) or naphthylacetic acid | Various, including biological activities |

This table provides illustrative examples of how acetic acid derivatives with aromatic moieties are used in ligand design for catalytic and other applications.

Catalyst Precursor Studies for Organic Transformations

Phenylacetate derivatives can also act as precursors in the synthesis of catalytic materials. For example, the esterification of phenylacetic acid itself is a reaction often studied to test the efficacy of new catalysts. Various solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays, have been investigated for their ability to catalyze the formation of phenylacetate esters. researchgate.net In these studies, while the phenylacetate is the product, the reaction system provides a model for understanding catalyst performance in esterification reactions, which are vital in the chemical industry.

Furthermore, metal complexes with ligands derived from acetic acids bearing naphthalene (B1677914) rings, which are structurally related to phenylacetic acid, have been synthesized and studied for their potential applications, including in catalysis. mdpi.com

Exploration in Advanced Materials Science

The structural motifs present in phenylacetate derivatives make them interesting candidates for the synthesis of novel functional materials. The aromatic ring can be exploited for its optical and electronic properties, while the ester group provides a site for polymerization or further chemical modification.

Functional Material Synthesis and Characterization

A closely related class of compounds, substituted phenyl acrylates, are valuable monomers for the synthesis of functional polymers. These monomers can be polymerized to create materials with specific properties and applications. For example, various substituted phenyl acrylates have been copolymerized to produce functionalized polymer supports. researchgate.net These supports can be used in solid-phase synthesis, chromatography, or as scavengers for certain molecules.

The polymerization of phenyl acrylate (B77674) has been utilized in techniques like polymerization-induced self-assembly (PISA) to create well-defined diblock copolymer nano-objects, such as spheres, worms, and vesicles. rsc.org These nanomaterials have potential applications in drug delivery, coatings, and diagnostics.

Table 2: Functional Polymers from Phenyl Acrylate Monomers

| Polymerization Method | Monomer Example | Resulting Material | Potential Application |

| Suspension Copolymerization | 4-Nitrophenyl acrylate | Functionalized polymer beads | Solid-phase synthesis, sequestration |

| RAFT Aqueous Emulsion Polymerization | Phenyl acrylate | Sterically-stabilized nanospheres | Diagnostics, coatings |

| RAFT Alcoholic Dispersion Polymerization | Phenyl acrylate | Spheres, worms, vesicles | Drug delivery |

This table illustrates the synthesis of functional materials from phenyl acrylate, a structurally related monomer.

Optoelectronic and Photonic Applications Research

While direct research on the optoelectronic and photonic applications of "Methyl 2-(2-(2-oxoethyl)phenyl)acetate" is not available, the broader class of aromatic esters holds promise in this area. Materials containing phenyl groups are often investigated for their optical properties due to the π-electron systems of the aromatic rings.

For example, Phenyl C71 butyric acid methyl ester (PC71BM), a fullerene derivative with a phenylbutyric acid methyl ester side chain, is a widely used electron acceptor material in organic solar cells. researchgate.net This demonstrates the potential of combining phenyl-containing esters with other functional moieties to create materials with desirable electronic and optical properties for optoelectronic devices. The specific arrangement and substitution pattern on the phenyl ring can significantly influence these properties, opening avenues for future research into novel materials based on the phenylacetate scaffold.

Future Directions and Emerging Research Avenues for Methyl 2 2 2 Oxoethyl Phenyl Acetate

Untapped Synthetic Opportunities and Methodological Innovations

The development of novel and efficient synthetic routes to "Methyl 2-(2-(2-oxoethyl)phenyl)acetate" is a primary area for future investigation. Drawing inspiration from the synthesis of structurally similar compounds, several promising strategies can be envisioned.

One potential approach involves the ortho-functionalization of methyl phenylacetate (B1230308). Modern techniques such as transition-metal-catalyzed C-H activation could be employed to introduce the 2-oxoethyl group directly onto the aromatic ring. rsc.orgnih.govacs.orgchemrxiv.org This would offer a more atom-economical and potentially more direct route compared to classical multi-step syntheses.

Furthermore, the application of flow chemistry could provide significant advantages in the synthesis of this compound. nih.govbeilstein-journals.orgrsc.orgacs.orgresearchgate.net Continuous-flow reactors can offer precise control over reaction parameters, enhancing safety and scalability, particularly for exothermic or rapid reactions.

Below is a table summarizing potential synthetic strategies for future exploration:

| Synthetic Strategy | Potential Reagents and Catalysts | Key Advantages |

| Ortho-C-H Acylation | Methyl phenylacetate, Acylating Agent (e.g., acetyl chloride), Lewis Acid or Transition Metal Catalyst | Direct functionalization, high atom economy |

| Cross-Coupling Reactions | Ortho-halo-methyl phenylacetate, Organometallic reagent | Well-established methodology, good functional group tolerance |

| Oxidation of an Ortho-ethyl Group | Methyl 2-(2-ethylphenyl)acetate, Oxidizing agent (e.g., KMnO4, PCC) | Straightforward transformation of a readily available precursor |

| Flow Chemistry Synthesis | Optimized batch reaction conditions adapted for a continuous-flow reactor | Enhanced safety, scalability, and reproducibility |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The bifunctional nature of "this compound" opens up a wide array of possibilities for exploring novel reactivity. The presence of both an aldehyde and a methyl ester on the same molecule invites the investigation of intramolecular reactions. For instance, intramolecular aldol (B89426) or Claisen-type condensations could lead to the formation of novel cyclic structures, which are valuable scaffolds in medicinal chemistry and materials science. cdnsciencepub.comlibretexts.orgcdnsciencepub.comresearchgate.net

Moreover, the aldehyde group can participate in a variety of multicomponent reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. researchgate.netnih.govresearchgate.netbenthamscience.comrsc.org Investigating the participation of "this compound" in such reactions could lead to the discovery of new chemical transformations and the synthesis of diverse compound libraries.

Advanced Computational Modeling for Predictive Chemistry

In the absence of extensive experimental data, advanced computational modeling can serve as a powerful tool to predict the chemical behavior of "this compound". Density Functional Theory (DFT) and other computational methods can be employed to elucidate its electronic structure, predict its reactivity, and model potential reaction pathways. researchgate.netnih.govscielo.org.mxmdpi.comsemanticscholar.org

Specific areas for computational investigation include:

Conformational analysis: to understand the preferred spatial arrangement of the functional groups.

Frontier molecular orbital analysis: to predict sites of electrophilic and nucleophilic attack.

Calculation of reaction barriers: to assess the feasibility of proposed synthetic routes and intramolecular reactions.

Prediction of spectroscopic properties (NMR, IR, UV-Vis): to aid in the characterization of the compound once synthesized.

A summary of potential computational approaches is provided in the table below:

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis | Most stable conformer, charge distribution, orbital energies |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra | Electronic transitions and absorption wavelengths |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding | Nature and strength of intramolecular interactions |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics in solution | Time-averaged structural properties and flexibility |

Integration into Interdisciplinary Research Frameworks (excluding clinical)

The unique structural features of "this compound" suggest its potential for integration into various interdisciplinary research fields beyond the traditional scope of organic synthesis.

In materials science , the aldehyde and ester functionalities could be exploited for the synthesis of novel polymers. For example, it could serve as a monomer in condensation polymerization reactions to create polyesters or polyacetals with unique properties. The aromatic ring provides rigidity, while the side chain offers a point for further functionalization.

In the field of agrochemicals , phenylacetate derivatives have been investigated for their biological activity. Future research could explore the potential of "this compound" and its derivatives as novel fungicides or herbicides.

Sustainable and Eco-Friendly Research Approaches

Future research on "this compound" should be guided by the principles of green chemistry. This includes the development of synthetic methods that utilize renewable starting materials, employ catalytic rather than stoichiometric reagents, and minimize waste generation.

Biocatalysis offers a promising avenue for the sustainable synthesis of this compound and its derivatives. rsc.orgnih.govnih.govresearchgate.nethilarispublisher.comresearchgate.net Enzymes could be used to perform specific transformations with high selectivity under mild reaction conditions, reducing the environmental impact of the synthetic process.

Furthermore, studies on the environmental fate and biodegradability of "this compound" would be crucial to ensure its environmental compatibility, should any large-scale applications be developed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.